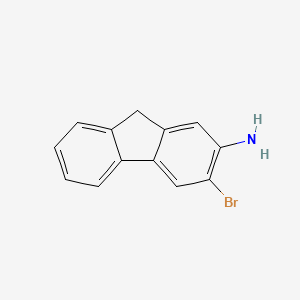

3-bromo-9H-fluoren-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

105901-11-9 |

|---|---|

Molecular Formula |

C13H10BrN |

Molecular Weight |

260.13 g/mol |

IUPAC Name |

3-bromo-9H-fluoren-2-amine |

InChI |

InChI=1S/C13H10BrN/c14-12-7-11-9(6-13(12)15)5-8-3-1-2-4-10(8)11/h1-4,6-7H,5,15H2 |

InChI Key |

FKCPMPUVXXITID-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC(=C(C=C31)N)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Bromo 9h Fluoren 2 Amine

Reactivity of the Aryl Bromide Moiety in Cross-Coupling and Substitution Reactions

The bromine atom attached to the fluorene (B118485) core at the 3-position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing larger, more complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for creating carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. leapchem.comyonedalabs.com For instance, 3-bromo-9H-fluorene derivatives can react with arylboronic acids to form C-C bonds, extending the π-conjugated system. leapchem.com The reaction typically employs a palladium catalyst and a base. yonedalabs.com

Buchwald-Hartwig Amination: This is another critical palladium-catalyzed cross-coupling reaction that forms a new carbon-nitrogen bond between the aryl bromide and an amine. nih.govacs.org This method is widely used to synthesize complex triarylamines and other nitrogen-containing fluorene derivatives. vulcanchem.comresearchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored for specific substrates. nih.govacs.org For example, the coupling of 2-bromo-9,9-dimethylfluorene (B1278457) with 2-aminonaphthalene can be achieved using a palladium catalyst like Pd(OAc)₂ with a suitable ligand and a base like KOH. vulcanchem.com

Other Cross-Coupling Reactions: The aryl bromide can also participate in other coupling reactions, such as Sonogashira and Stille couplings. The Sonogashira reaction involves coupling with a terminal alkyne, while the Stille reaction uses an organotin reagent. leapchem.comsmolecule.com These reactions further expand the synthetic utility of 3-bromo-9H-fluoren-2-amine for creating diverse molecular structures.

Nucleophilic Aromatic Substitution (SNAr): While less common for simple aryl bromides, nucleophilic aromatic substitution can occur under specific conditions. byjus.comlibretexts.org The presence of activating groups, such as a nitro group, ortho or para to the bromine, significantly facilitates this reaction by stabilizing the intermediate Meisenheimer complex. libretexts.orgpressbooks.pub In the context of this compound, the electronic properties of the fluorene ring system and the presence of the amine group would influence its susceptibility to SNAr reactions.

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, Base | Biaryl compounds |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Arylamine derivatives |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, Base | Arylalkynes |

| Stille Coupling | Organostannane | Pd catalyst | Biaryl compounds |

Transformations of the Primary Amine Group (e.g., Derivatization, Condensation Reactions)

The primary amine group at the 2-position of the fluorene ring is a key site for a variety of chemical modifications, allowing for the introduction of new functional groups and the construction of larger molecular assemblies.

Derivatization: The amine group can be readily derivatized through reactions such as acylation, sulfonylation, and alkylation. A common derivatization strategy involves the use of protecting groups, like the fluorenylmethoxycarbonyl (Fmoc) group, which is particularly useful in peptide synthesis. smolecule.comacs.orgvulcanchem.com This protection allows for selective reactions at other parts of the molecule before the amine is deprotected for further transformation. smolecule.com

Condensation Reactions: The primary amine can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These imines can be further reduced to secondary amines or used as intermediates in other transformations.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid. This highly reactive intermediate can then undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups, in place of the original amine.

Use in Heterocycle Synthesis: The amine group is a crucial nucleophile in the synthesis of various heterocyclic systems. For example, it can react with appropriate bifunctional electrophiles to construct fused ring systems, further expanding the structural diversity of fluorene-based compounds.

| Reaction Type | Reagent(s) | Resulting Functional Group/Product |

| Acylation | Acyl chloride, Anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Fmoc Protection | Fmoc-Cl | Fmoc-protected amine |

| Condensation | Aldehyde, Ketone | Imine (Schiff base) |

| Diazotization | NaNO₂, HCl | Diazonium salt |

Functionalization at the 9-Position of the Fluorene Core

The methylene (B1212753) bridge (C-9 position) of the fluorene ring is acidic and can be readily deprotonated by a base to form a carbanion. This nucleophilic center is a key site for introducing a wide variety of substituents, significantly altering the steric and electronic properties of the molecule.

Alkylation: The C-9 position can be alkylated using various alkylating agents. rsc.orgrsc.orgresearchgate.net This reaction is often carried out under basic conditions to generate the fluorenyl anion, which then acts as a nucleophile. thieme-connect.de Both primary and secondary alcohols can be used as alkylating agents in the presence of a suitable catalyst through a "borrowing hydrogen" methodology. researchgate.netacs.org For instance, 9H-fluorene derivatives can be selectively mono-alkylated at the C-9 position. acs.org

Introduction of Other Functional Groups: Beyond simple alkyl groups, a range of other functionalities can be introduced at the C-9 position. This includes the introduction of aryl groups and the formation of spirocyclic systems. researchgate.net For example, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with isatin (B1672199) imines can lead to the formation of functionalized 9,9-disubstituted fluorene derivatives. rsc.org

The ability to introduce two different substituents at the C-9 position allows for the creation of chiral fluorene derivatives and materials with tailored three-dimensional structures, which is particularly important for applications in materials science.

Electrophilic and Nucleophilic Aromatic Transformations on the Fluorene System

The fluorene ring system itself can undergo further substitution reactions, although the directing effects of the existing bromo and amino substituents, as well as the deactivating nature of the bromine atom, must be considered.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto aromatic rings. nih.govlumenlearning.comlibretexts.org In the case of this compound, the powerful activating and ortho-, para-directing effect of the amine group will dominate over the deactivating and ortho-, para-directing effect of the bromine atom. Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the amine group. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. lumenlearning.com For example, bromination of 9H-fluorene can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid.

Nucleophilic Aromatic Substitution (SNAr): As mentioned previously, nucleophilic aromatic substitution on the fluorene ring is generally challenging unless strongly electron-withdrawing groups are present to activate the ring. byjus.comlibretexts.orgpressbooks.pubambeed.com The presence of the electron-donating amine group would further disfavor this type of reaction on the same ring. However, if additional activating groups were introduced onto the fluorene skeleton, SNAr could become a viable transformation pathway.

Ring System Modifications and Skeletal Rearrangements

While less common than functional group transformations, modifications to the fluorene ring system itself can lead to novel molecular scaffolds.

Skeletal Rearrangements: Under certain conditions, such as high temperatures on metal surfaces, fluorene-based structures can undergo skeletal rearrangements. ucm.escsic.es These transformations can lead to the formation of new polycyclic aromatic hydrocarbons with different ring topologies. ucm.es For example, thermal rearrangement reactions on a metal surface can induce intramolecular skeletal rearrangements to form new pentalene-based structures. ucm.escsic.es

Ring Opening and Expansion: Although not widely reported for this compound itself, harsh reaction conditions could potentially lead to the opening of the five-membered ring or rearrangements involving ring expansion, leading to different polycyclic aromatic systems.

Skeletal Editing: More advanced synthetic strategies, such as transition-metal-catalyzed decarboxylation, can be used for the "skeletal editing" of related lactone structures to form the fluorene core. nih.gov This highlights the potential for creating the fluorene skeleton from different precursors through rearrangement-type processes.

Applications in Advanced Materials Science and Organic Electronic Research

Utilization as a Building Block for Organic Semiconductors and Optoelectronic Devices

3-bromo-9H-fluoren-2-amine serves as a fundamental building block in the synthesis of novel organic semiconductors. scribd.comnih.govsmolecule.comsigmaaldrich.com The fluorene (B118485) core provides a rigid and planar π-conjugated system, which is essential for efficient charge transport, a key characteristic of semiconductor materials. The presence of the bromo and amino groups allows for further chemical reactions, such as cross-coupling reactions, to extend the conjugation length and modify the electronic properties of the resulting molecules. scribd.com This adaptability makes it a crucial intermediate in creating materials for various optoelectronic devices. smolecule.comsigmaaldrich.com

Derivatives of this compound are instrumental in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). smolecule.comsigmaaldrich.com For instance, N-(biphenyl-4-yl)-N-(4'-bromobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine is a key intermediate in the synthesis of materials for OLEDs. innospk.com The ability to fine-tune the molecular structure allows for the optimization of properties like charge mobility, energy levels, and light absorption/emission characteristics, which are critical for the performance of these devices. sigmaaldrich.com

Design and Development of Organic Light-Emitting Diode (OLED) Components

For example, N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine is a significant intermediate for OLED materials. innospk.com The development of such specialized molecules is crucial for achieving high-performance OLED displays with improved efficiency, color purity, and operational stability.

Integration into Organic Photovoltaic (OPV) Devices and Solar Cells

The unique electronic properties of materials derived from this compound make them suitable for use in organic photovoltaic (OPV) devices. In OPVs, these materials can function as either the electron donor or electron acceptor component in the active layer, which is responsible for absorbing sunlight and generating charge carriers. smolecule.com

The ability to engineer the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of these materials is critical for efficient charge separation and collection at the electrodes. nih.gov Fluorene-based copolymers synthesized from derivatives of this compound have been investigated for their potential in bulk heterojunction solar cells. nih.gov

Role as Hole-Transporting Materials (HTMs) in Perovskite Solar Cells and OLEDs

Derivatives of this compound have shown significant promise as hole-transporting materials (HTMs) in both perovskite solar cells (PSCs) and OLEDs. researchgate.net In these devices, the HTM facilitates the efficient extraction and transport of holes from the active layer to the anode, a crucial step for high device performance.

For instance, triarylamine derivatives incorporating the 9,9-dimethyl-9H-fluoren-2-amine moiety have been synthesized and investigated as HTMs. researchgate.nettubitak.gov.tr The presence of the fluorene group can enhance the hole extraction and transport capabilities of the material. tubitak.gov.tr Research has shown that fluorene-modified zinc porphyrin compounds can act as low-cost and efficient HTMs for perovskite solar cells. thieme-connect.com

Fabrication of Fluorene-Based Conjugated Polymers, Dendrimers, and Macrocycles

The reactivity of the bromo and amino groups on the this compound scaffold enables its use in the synthesis of a variety of complex macromolecular structures. These include conjugated polymers, dendrimers, and macrocycles with tailored properties for specific applications. researchgate.net

Conjugated polymers based on fluorene units are of particular interest for their potential in flexible and printable electronics. The Suzuki coupling reaction is a common method used to polymerize fluorene-based monomers, leading to materials with extended π-conjugation and desirable electronic properties. nih.govresearchgate.net Dendrimers, which are highly branched, tree-like molecules, and macrocycles, large cyclic molecules, can also be constructed using fluorene building blocks to create materials with unique architectures and functionalities. researchgate.net

Exploration in Organic Nanogrids and Nanostructures for Advanced Functionalities

The self-assembly properties of fluorene-based molecules, including those derived from this compound, are being explored for the creation of organic nanogrids and other nanostructures. researchgate.net These ordered molecular assemblies can exhibit novel electronic and optical properties that are not present in the individual molecules. The covalent nanosynthesis of fluorene-based macrocycles can lead to the formation of organic nanogrids. researchgate.net These nanostructures could find applications in areas such as molecular electronics, sensing, and catalysis.

Development of Chemical Sensors based on Fluorene Derivatives

The inherent fluorescence of many fluorene derivatives makes them excellent candidates for the development of chemical sensors. rsc.org These sensors operate on the principle that the fluorescence of the fluorene-based compound is altered in the presence of a specific analyte. This change in fluorescence, which can be a "turn-on" or "turn-off" response, can be used to detect and quantify the presence of the target substance. mdpi.comnih.gov

Fluorene-based dendrimers and polymers have been developed as sensory materials for the detection of various chemical species, including ions and small molecules. rsc.orgmdpi.com For example, a sensory polymeric material has been developed for the colorimetric sensing of cyanide in water. rsc.org The versatility of fluorene chemistry allows for the design of sensors with high sensitivity and selectivity for a wide range of target analytes.

Relevance in Medicinal Chemistry and Chemical Biology Investigations

Exploration as a Chemical Scaffold for Bioactive Compound Discovery

The fluorene (B118485) ring system, with its large π-conjugated system and planar structure, serves as an excellent scaffold for the design of bioactive molecules. sioc-journal.cn The presence of both a bromine atom and an amine group in 3-bromo-9H-fluoren-2-amine offers two distinct points for chemical diversification, allowing for the systematic exploration of chemical space to discover compounds with desired biological activities. evitachem.comresearchgate.net The bromine atom can participate in various cross-coupling reactions, while the amine group can be readily acylated, alkylated, or used in the formation of other functional groups. This dual reactivity has been exploited to generate libraries of fluorene derivatives for screening against various biological targets. thieme-connect.de

For instance, fluorene derivatives have been investigated for their potential as anticancer agents. acs.org The rigid nature of the fluorene scaffold can facilitate strong interactions with biological targets such as enzymes and receptors. The ability to introduce a wide variety of substituents onto the this compound core allows for the fine-tuning of these interactions to achieve high potency and selectivity.

Table 1: Examples of Bioactive Compounds Derived from Fluorene Scaffolds

| Compound Class | Therapeutic Area | Key Structural Features | Reference |

| RORγt Inverse Agonists | Autoimmune Diseases | Hybridization of fluorene and arylsulfone moieties. | nih.gov |

| Anti-amyloid Agents | Alzheimer's Disease | Modification of the amino group with nitroxide moieties. | plos.orgscispace.com |

| Antimicrobial Agents | Infectious Diseases | Introduction of various substituents on the aryl moiety of carbamoyl-oximino-fluorene derivatives. | nih.gov |

| PD-1/PD-L1 Inhibitors | Cancer Immunotherapy | Biphenyl-conjugated bromotyrosine derivatives. | mdpi.comresearchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list.

Applications in Scaffold Hopping Strategies for Drug Lead Optimization

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different scaffold to identify novel chemotypes with improved properties. uniroma1.itniper.gov.innih.gov this compound and its derivatives have been successfully employed in such strategies.

In one notable example, researchers utilized a scaffold hopping approach to design novel inverse agonists of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a key target for the treatment of Th17-driven autoimmune diseases. nih.gov Starting from lead compounds containing a tricyclic carbazole (B46965) moiety, they "hopped" to a fluorene scaffold, leading to the development of potent RORγt inverse agonists. uq.edu.au This demonstrates the potential of the fluorene core to mimic the biological activity of other established scaffolds while offering opportunities for new intellectual property and improved pharmacokinetic profiles.

Design of Fluorescent Probes for Biological Imaging and Assays

The inherent fluorescence of the fluorene ring system makes it an attractive platform for the development of fluorescent probes for biological imaging and assays. researchgate.netnih.govspiedigitallibrary.orgacs.org The photophysical properties of fluorene derivatives can be readily tuned by introducing electron-donating and electron-withdrawing groups. acs.org The amino group of this compound acts as an electron donor, and the bromine atom can be replaced with other groups to further modulate the fluorescence characteristics.

These fluorescent probes can be designed to specifically label and visualize various biological structures and processes. For instance, fluorene-based probes have been developed for two-photon fluorescence microscopy, a technique that allows for high-resolution imaging deep within biological tissues. nih.gov The ability to conjugate these probes to biomolecules, such as peptides and antibodies, further expands their utility in targeted biological imaging. nih.gov

Utility in Studying Enzyme Kinetics and Protein-Ligand Interactions

Understanding how a drug molecule interacts with its protein target is fundamental to drug discovery. The rigid structure of the fluorene scaffold can provide a well-defined framework for studying these interactions. By systematically modifying the substituents on the this compound core, researchers can probe the specific interactions that contribute to binding affinity and selectivity. mdpi-res.comnih.gov

For example, the introduction of fluorine atoms into a ligand can lead to favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity. nih.gov The study of a series of fluorene derivatives with varying substituents can provide valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective inhibitors. While specific studies on this compound in enzyme kinetics are not extensively detailed in the provided results, the general utility of the fluorene scaffold in this area is well-established. evitachem.com

Synthesis of Hybrid Fluorene-Based Compounds for Targeted Biological Research (e.g., dual anti-amyloid and antioxidant)

A promising strategy in drug discovery is the development of hybrid molecules that combine two or more pharmacophores to achieve a dual or synergistic therapeutic effect. The versatile chemistry of this compound makes it an ideal starting material for the synthesis of such hybrid compounds.

One area where this approach has shown significant promise is in the development of treatments for Alzheimer's disease. Researchers have synthesized hybrid compounds that combine the anti-amyloid properties of the fluorene scaffold with the antioxidant activity of other moieties. plos.orgscispace.com For example, 2-amino-7-bromofluorenes modified with nitroxides have been shown to act as dual anti-amyloid and antioxidant agents. sigmaaldrich.cn These compounds have the potential to both inhibit the aggregation of the amyloid-β peptide, a hallmark of Alzheimer's disease, and to protect against the oxidative stress associated with the disease. plos.org

Advanced Characterization Techniques for Functionalized Fluorene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of fluorene (B118485) derivatives. bldpharm.com ¹H and ¹³C NMR spectra provide precise information about the chemical environment of hydrogen and carbon atoms, respectively, confirming the substitution pattern on the fluorene core.

In a typical ¹H NMR spectrum of a 9,9-disubstituted 3-bromo-fluoren-2-amine derivative, the aromatic protons appear as multiplets in the range of δ 7.0–8.0 ppm. rsc.org The protons of the amine group (-NH₂) typically produce a broad singlet, while the protons on the C9 position and its substituents will have characteristic shifts depending on their nature. vulcanchem.com For instance, in 9,9-dimethyl derivatives, a singlet corresponding to the six protons of the two methyl groups is observed around δ 1.4 ppm. rsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule, including the quaternary carbons, which are invisible in ¹H NMR. nih.gov The carbon atoms attached to the bromine and nitrogen atoms show characteristic shifts influenced by the electronegativity and electronic effects of these substituents. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further solidifying the structural assignment. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for a Functionalized Fluorene Amine Derivative (Note: Data is representative of this class of compounds, as specific data for the parent compound is not detailed in the provided sources.)

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Multiplet |

| Amine Proton (-NH₂) | 5.5 - 6.0 | Broad Singlet |

| Methylene (B1212753) Protons (-CH₂) | ~3.9 | Singlet |

This table is illustrative. Actual chemical shifts can vary based on the solvent and specific molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of synthesized fluorene compounds. rsc.orgnih.gov It provides an extremely accurate measurement of the molecular weight, often to within four or five decimal places. For "3-bromo-9H-fluoren-2-amine," the calculated exact mass is 258.99966 Da. nih.gov HRMS analysis would aim to detect the molecular ion peak corresponding to this mass, thereby verifying the molecular formula, C₁₃H₁₀BrN. nih.govresearchgate.net The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. researchgate.netacs.org For "this compound," the IR spectrum would exhibit characteristic absorption bands confirming its structure. The primary amine (-NH₂) group is identified by a pair of N-H stretching vibrations, typically appearing in the 3200–3500 cm⁻¹ region. wpmucdn.com Other significant peaks include C-H stretching vibrations for the aromatic rings and the methylene group at the C9 position, as well as C=C stretching vibrations for the aromatic system in the 1450–1600 cm⁻¹ range. vulcanchem.com

Table 2: Key IR Absorption Bands for this compound (Note: Frequencies are inferred from typical values for these functional groups.)

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| Primary Amine | N-H Stretch | 3200 - 3500 (two bands) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Stretch | ~3000 - 3100 |

| Methylene Group | C-H Stretch | ~2850 - 2960 |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Photophysical Properties

UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic and optical properties of fluorene compounds, which are often designed for applications in organic light-emitting diodes (OLEDs) and sensors. nih.govnih.gov The UV-Vis spectrum of fluorene derivatives typically shows intense absorption bands corresponding to π-π* transitions within the conjugated aromatic system. rsc.orgacs.org For donor-acceptor type chromophores based on a dimethylfluoren-amine donor, intense low-energy absorption bands can be observed between 428–502 nm. nih.govacs.org

Fluorescence spectroscopy provides information about the emissive properties. Upon excitation at an appropriate wavelength, these compounds often exhibit strong fluorescence. The emission wavelength and quantum yield are highly dependent on the molecular structure and the solvent polarity. nih.govacs.org For example, some amino-fluorene derivatives show emission maxima in the range of 433-452 nm with high fluorescence quantum yields. nih.gov Increasing the conjugation length or the strength of acceptor groups attached to the fluorene-amine core can lead to a red-shift in the emission spectrum. acs.org

Table 3: Representative Photophysical Data for Functionalized Fluorene-Amine Dyes

| Compound Type | Absorption λₘₐₓ (nm) | Emission λₑₘ (nm) |

| Donor-Acceptor Fluorene Chromophore | 428 - 502 | 512 - 780 |

| Benzothiazolyl-fluoren-amine | 397 - 405 | 433 - 452 |

Data sourced from studies on various fluorene-amine derivatives in solution. nih.govnih.govacs.org

Electrochemical Characterization (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry) for Redox Potentials and Energy Levels (HOMO/LUMO)

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to determine the redox behavior of fluorene compounds and to estimate their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org These energy levels are critical for designing materials for electronic devices, as they govern charge injection and transport properties. The HOMO level is typically estimated from the onset potential of the first oxidation peak, while the LUMO level can be calculated from the HOMO level and the optical band gap (determined from the onset of the UV-Vis absorption spectrum). rsc.orguni-koeln.de For a series of 9,10-di(naphthalen-2-yl)anthracene (B47626) derivatives functionalized with fluorenamine moieties, HOMO levels were calculated to be in the range of -5.02 to -5.35 eV, and LUMO levels were between -2.29 to -2.55 eV. rsc.org

Table 4: Estimated Energy Levels for Fluorene-Amine Functionalized Materials

| Property | Energy Range (eV) | Method of Determination |

| HOMO | -5.02 to -5.35 | Cyclic Voltammetry |

| LUMO | -2.29 to -2.55 | CV and Optical Band Gap |

Data from a study on related anthracene-fluorenamine derivatives. rsc.org

Gel Permeation Chromatography (GPC) for Polymer Characterization

While "this compound" is a small molecule, it serves as a critical monomer or building block for the synthesis of advanced polymers. uni-koeln.de Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for characterizing these resulting polymers. GPC separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of key parameters such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). researchgate.nettaylorfrancis.comresearchgate.net A low PDI value (close to 1.0) indicates a polymer with a narrow distribution of chain lengths, which is often desirable for high-performance materials. researchgate.net GPC is essential for monitoring the progress of polymerization reactions and ensuring the synthesis of polymers with controlled molecular weights and distributions. researchgate.net

Computational Chemistry and Theoretical Studies of 3 Bromo 9h Fluoren 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Frontier Orbitals, and Spectroscopic Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of organic molecules. For fluorene (B118485) derivatives, methods like DFT with the B3LYP functional are commonly used to optimize molecular geometry and analyze electronic properties. rsc.orgnih.gov

Spectroscopic Predictions: Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the vertical excitation energies, it is possible to estimate the absorption maxima (λ_max). nih.gov For fluorene derivatives, these calculations can show how substitutions cause shifts in the absorption spectra. For example, studies on fluorinated fluorenes demonstrated that substitutions could lead to a red-shift (shift to longer wavelengths) in the absorption maxima. cognizancejournal.comresearchgate.net The calculated spectra for 3-bromo-9H-fluoren-2-amine would likely show transitions characteristic of the π–π* type within the conjugated fluorene system, modulated by the charge transfer character introduced by the amine and bromo substituents. mdpi.com

Below is an interactive table showing representative computational data for related fluorene derivatives, illustrating the type of information gained from DFT and TD-DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Calculated λ_max (nm) | Method |

| 7-(dimethylamino)-9,9-dimethylfluorene-2-carbaldehyde | -4.95 | -2.31 | 2.64 | 385 | B3LYP/6-31G(d,p) nih.gov |

| Chromophore SS1 | -5.02 | -2.48 | 2.54 | 450 | B3LYP/6-31G(d,p) nih.gov |

| Chromophore SS2 | -5.09 | -2.71 | 2.38 | 481 | B3LYP/6-31G(d,p) nih.gov |

| 2-Fluorofluorene | - | - | - | 305 | B3LYP/6-31G(d,p) cognizancejournal.comresearchgate.net |

| 9-Fluorofluorene | - | - | - | 295 | B3LYP/6-31G(d,p) cognizancejournal.comresearchgate.net |

Molecular Dynamics and Docking Simulations for Interaction Mechanisms

Molecular dynamics (MD) and molecular docking are powerful computational techniques used to study the dynamic behavior of molecules and their interactions with other entities, such as proteins or other molecules in a material.

Molecular Docking: Docking simulations predict the preferred orientation of one molecule when bound to a second to form a stable complex. This is particularly relevant in drug design and materials science. For fluorene derivatives designed as bioactive agents, docking can elucidate potential binding modes within a protein's active site. nih.govuq.edu.au For example, in a study on fluorene-containing thiazole (B1198619) derivatives, docking provided insights into the binding interactions with microbial proteins. rsc.org For this compound, docking could be used to screen for potential biological targets by predicting its binding affinity and pose.

Molecular Dynamics (MD) Simulations: MD simulations provide a time-resolved view of molecular motion, offering insights into the stability of molecular complexes and conformational changes. rsc.org Following a docking study, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time. rsc.org Average Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values from these simulations indicate the stability of the ligand within the binding pocket. rsc.org In the context of materials science, MD simulations have been used to investigate the aggregation behavior of fluorene-based copolymers for organic electronics. researchgate.net Such simulations could model how molecules of this compound might self-assemble in a solid state, which is crucial for predicting the properties of thin films.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling offers valuable tools for predicting the chemical reactivity of a molecule and exploring potential reaction pathways. cecam.org

Reactivity Indices: Conceptual DFT provides reactivity indices, such as Fukui functions and dual descriptors, which can predict the most likely sites for electrophilic, nucleophilic, or radical attack. acs.org The dual descriptor, in particular, is effective for visualizing regions of a molecule that are prone to donating or accepting electrons. acs.org For this compound, the electron-rich amino group would be identified as a primary site for electrophilic attack, while the π-system of the fluorene core and the bromine atom would also exhibit distinct reactivity patterns. These methods can guide synthetic chemists in planning reactions, such as further functionalization of the molecule.

Reaction Pathway Modeling: Computational tools can model the entire energy profile of a chemical reaction, including transition states and intermediates. This allows for the prediction of reaction mechanisms and kinetic feasibility. For instance, methods have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions by calculating the energies of the reaction intermediates (arenium ions). amazonaws.com Such an approach could be used to predict the outcome of, for example, nitration or further halogenation of this compound, providing a theoretical basis for synthetic strategies.

In Silico Screening and Design of Novel Fluorene-Based Materials

In silico (computational) screening and design are essential components of modern materials science, allowing for the rapid evaluation of virtual compounds before undertaking costly and time-consuming synthesis. nih.gov The calculated properties of a parent compound like this compound serve as a benchmark for designing new derivatives with tailored characteristics.

By systematically modifying the structure of the base molecule—for example, by changing the substituents or extending the π-conjugated system—researchers can create a virtual library of related compounds. The electronic and optical properties of these new molecules can then be calculated using the quantum chemical methods described in section 7.1. This approach has been successfully used to design novel fluorene derivatives for specific applications:

Organic Light-Emitting Diodes (OLEDs): Computational studies on fluorinated fluorenes have shown how substitution can tune the HOMO-LUMO gap and enhance stability, which are critical parameters for OLED materials. cognizancejournal.comresearchgate.net

Nonlinear Optical (NLO) Materials: The first hyperpolarizability (β), a measure of NLO activity, can be calculated computationally. Studies have shown how to modulate the "push-pull" character of fluorene-based chromophores to enhance this property. nih.govacs.org

Organic Solar Cells (OSCs): Theoretical frameworks have been established to design fluorene-based non-fullerene acceptors for OSCs by tuning their frontier molecular orbitals to achieve desired photovoltaic properties. nih.gov

Using this compound as a scaffold, in silico design could explore new derivatives with optimized properties for use as charge transporting materials, emitters in OLEDs, or components in sensors. rsc.org

Conformational Analysis and Stereochemical Investigations

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and properties. Computational methods are widely used to perform conformational analysis.

For many substituted fluorenes, particularly those with bulky groups at the C-9 position or on the aromatic rings, different rotational isomers (rotamers) can exist. cdnsciencepub.com Computational studies can determine the potential energy surface for rotation around key single bonds, identifying the most stable conformers and the energy barriers between them. cdnsciencepub.comrsc.org While the 9H-fluorene core of the title compound is largely planar, the amino group has a rotational degree of freedom.

Force field calculations and DFT have been used to study the conformational preferences of various aminofluorene derivatives. nih.gov For instance, a force field analysis of N-(deoxyguanosin-8-yl)-2-aminofluorene showed that while a syn conformation is more stable, a significant proportion of the anti conformer also exists. nih.gov Although this compound itself is not chiral, its derivatives or its interactions with chiral environments could introduce stereochemical complexity that computational analysis can help to unravel. For example, the crystal structure of a related compound, 6-bromo-9,9-diethyl-N,N-diphenylfluoren-2-amine, was analyzed to determine the dihedral angles between the fluorene ring system and the pendant phenyl groups, defining its solid-state conformation. iucr.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-9H-fluoren-2-amine?

- Methodology : Bromination of 9H-fluoren-2-amine using brominating agents (e.g., NBS or Br₂ in controlled conditions) is a common approach. For analogous compounds like 1,3,7-trichloro-9H-fluoren-2-amine, chlorination proceeds via electrophilic aromatic substitution (EAS) at specific positions . Adjust reaction conditions (e.g., solvent, temperature) to favor bromination at the 3-position. Purification via column chromatography (hexane:ether gradients) is effective for isolating the target compound .

Q. How can NMR and mass spectrometry (MS) be used to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Compare peaks to structurally similar compounds. For example, in 7-bromo-N-substituted fluoren-2-amine derivatives, aromatic protons appear at δ 6.6–7.6 ppm, with splitting patterns dependent on substitution . The amine proton (if present) may appear as a broad singlet.

- MS : Look for molecular ion peaks matching the molecular weight (C₁₃H₁₀BrN, MW: 260.13). Fragmentation patterns (e.g., loss of Br or NH₂) should align with expected pathways .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodology : Use silica gel column chromatography with gradients of nonpolar (hexane) to polar (ethyl acetate) solvents. For halogenated fluorene derivatives, preparative HPLC with C18 columns and acetonitrile/water mobile phases improves purity . Recrystallization from ethanol or dichloromethane-hexane mixtures can yield high-purity crystals .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in the stereochemical assignment of this compound derivatives?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Use Flack parameter analysis to determine absolute configuration if chirality is suspected . For ambiguous cases, compare experimental data (e.g., bond lengths, angles) with density functional theory (DFT)-optimized structures to validate assignments .

Q. What strategies address discrepancies in bioactivity data for this compound analogs?

- Methodology :

- Experimental Design : Conduct dose-response assays across multiple cell lines to rule out cell-specific effects.

- Data Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-validate results with orthogonal assays (e.g., enzyme inhibition vs. receptor binding) .

- Structural Insights : Perform molecular docking to assess binding affinity variations due to bromine’s steric/electronic effects compared to chloro or fluoro analogs .

Q. How can nonlinear optical (NLO) properties of this compound be optimized for materials science applications?

- Methodology :

- Synthetic Modification : Introduce electron-donating/withdrawing groups (e.g., –NO₂, –OCH₃) to enhance "push-pull" conjugation. For example, 9,9-dimethylfluorene derivatives show improved hyperpolarizability (βHRS) via extended π-systems .

- Characterization : Measure βHRS using hyper-Rayleigh scattering. Correlate results with UV-Vis (charge-transfer transitions) and cyclic voltammetry (HOMO-LUMO gaps) .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Optimize transition states for Suzuki-Miyaura couplings using Pd catalysts. Compare activation energies for bromine vs. other halogens .

- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps. Use Hammett plots to quantify electronic effects of substituents .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.